4-Methyl-3-nitrobenzaldehyde
Overview
Description
4-Methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the fourth position and a nitro group at the third position. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
It is known that this compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
It has been used as a substrate in proline-catalyzed direct asymmetric aldol reactions . In these reactions, the compound interacts with L-proline to form an enamine, which then reacts with aldehydes to form an iminium ion .
Biochemical Pathways
Its involvement in proline-catalyzed direct asymmetric aldol reactions suggests it may influence pathways involving aldol compounds .
Result of Action
Its use in organic synthesis and pharmaceuticals suggests it may play a role in the formation of complex structures .
Action Environment
It’s known that the compound is a combustible solid and should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, this compound can participate in nucleophilic addition reactions, where it interacts with nucleophiles such as amines and thiols, forming Schiff bases and thioethers, respectively .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This compound can also modulate the expression of genes involved in antioxidant defense mechanisms, thereby affecting cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Long-term exposure to this compound has been shown to cause cumulative oxidative damage in cells, leading to alterations in cellular function and viability. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in significant changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range triggers significant adverse effects, highlighting the importance of dose-dependent studies in understanding the compound’s safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It can be metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall biological activity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, directing it to specific organelles. For example, the presence of a nitro group can facilitate the compound’s localization to mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-nitrobenzaldehyde can be synthesized through a multi-step reaction process. One common method involves the nitration of 4-methylbenzaldehyde. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-10°C) to introduce the nitro group at the meta position relative to the aldehyde group .
Another method involves the Gattermann reaction, where 4-methylbenzaldehyde is treated with hydrochloric acid, aluminum chloride, and copper chloride, followed by nitration with sulfuric acid and potassium nitrate .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carefully controlled to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-Methyl-3-aminobenzaldehyde.
Oxidation: 4-Methyl-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-nitrobenzaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
4-Methyl-3-nitrobenzaldehyde can be compared with other nitrobenzaldehyde derivatives:
3-Nitrobenzaldehyde: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Nitrobenzaldehyde: Lacks the methyl group, which can affect its physical properties and reactivity.
2-Nitrobenzaldehyde: The nitro group is ortho to the aldehyde group, leading to different electronic and steric effects.
The uniqueness of this compound lies in the presence of both the methyl and nitro groups, which influence its reactivity and applications in organic synthesis .
Properties
IUPAC Name |
4-methyl-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGAWBXQOKXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185567 | |
Record name | 3-Nitro-p-tolualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31680-07-6 | |
Record name | 4-Methyl-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31680-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-p-tolualdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031680076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-p-tolualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-p-tolualdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITRO-P-TOLUALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5FD2YBQ8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-Methyl-3-nitrobenzaldehyde and how has it been characterized?
A1: this compound is an organic compound with the molecular formula C8H7NO3 [, ]. Its structure comprises a benzene ring with an aldehyde group (-CHO) at the first carbon, a nitro group (-NO2) at the third carbon, and a methyl group (-CH3) at the fourth carbon.
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